2,5-Dichlorothiophene
Overview
Description
2,5-Dichlorothiophene is a chlorinated derivative of thiophene, a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one sulfur atom. The presence of chlorine atoms at the 2 and 3 positions of the thiophene ring significantly alters the chemical and physical properties of the molecule compared to the parent thiophene .
Mechanism of Action
Target of Action
Dichlorothiophene is a complex compound with potential biological activityA study on a derivative of dichlorothiophene, namely 2,5-dichlorothiophene-3-sulphonamide, showed promising anticancer effects . The compound was found to interact with cytochrome P450 14 alpha-sterol demethylase (CYP51), a key enzyme involved in the biosynthesis of sterols in fungi and is a target for antifungal drugs .
Mode of Action
The aforementioned derivative, this compound-3-sulphonamide, exhibited strong cytotoxicity against cancer cell lines . The compound’s interaction with its target, CYP51, was evaluated using molecular docking and molecular dynamic simulations . These studies suggested that the compound binds to the active site of the enzyme, potentially inhibiting its function .
Biochemical Pathways
The interaction of its derivative with cyp51 suggests that it may influence the biosynthesis of sterols, a critical component of cell membranes . Disruption of sterol biosynthesis can lead to altered cell membrane properties, affecting cell growth and viability .
Result of Action
The derivative this compound-3-sulphonamide showed significant cytotoxic effects against cancer cell lines . This suggests that Dichlorothiophene and its derivatives may have potential therapeutic applications in cancer treatment .
Biochemical Analysis
Biochemical Properties
Dichlorothiophene has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been synthesized into 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides, which have shown a variety of biologically active properties .
Cellular Effects
Some studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Dichlorothiophene exerts its effects through various mechanisms. It has been found to bind with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorothiophene can be synthesized through various methods. One common approach involves the isomerization of 2-chlorothiophene to 3-chlorothiophene, followed by chlorination to produce 2,3-dichlorothiophene . Another method includes the condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, which are typical for thiophene derivatives .
Industrial Production Methods: In industrial settings, the production of dichlorothiophene often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorothiophene undergoes various chemical reactions, including:
Oxidation: The oxidation of thiophenes to thiophene 1-oxides and thiophene 1,1-dioxides is well-documented.
Reduction: Partial and complete reduction of thiophenes is also described.
Substitution: Electrophilic, nucleophilic, and radical substitutions are common reactions for thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed.
Substitution: Electrophilic reagents like halogens and nucleophilic reagents such as amines are commonly used.
Major Products: The major products formed from these reactions include various substituted thiophenes, thiophene oxides, and thiophene dioxides .
Scientific Research Applications
2,5-Dichlorothiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,5-2,5-Dichlorothiophene
- 3,4-2,5-Dichlorothiophene
- 2,5-Dibromo-3,4-dinitrothiophene
Comparison: 2,5-Dichlorothiophene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to this compound and 3,4-dichlorothiophene, 2,3-dichlorothiophene exhibits different electronic properties and reactivity patterns . The presence of chlorine atoms at the 2 and 3 positions makes it more reactive in certain substitution reactions, providing distinct advantages in synthetic applications .
Properties
IUPAC Name |
2,5-dichlorothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2S/c5-3-1-2-4(6)7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYBDASKYMSNCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062888 | |
Record name | Thiophene, 2,5-dichloro- | |
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Molecular Weight |
153.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with a stench; Darkens on storage; [Acros Organics MSDS] | |
Record name | 2,5-Dichlorothiophene | |
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CAS No. |
3172-52-9 | |
Record name | 2,5-Dichlorothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3172-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thiophene, 2,5-dichloro- | |
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Record name | 2,5-DICHLOROTHIOPHENE | |
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Record name | Thiophene, 2,5-dichloro- | |
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Record name | Thiophene, 2,5-dichloro- | |
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Record name | 2,5-dichlorothiophene | |
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Record name | 2,5-Dichlorothiophene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z74FM5ZZL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-dichlorothiophene?
A1: The molecular formula of this compound is C4H2Cl2S, and its molecular weight is 153.04 g/mol. []
Q2: What spectroscopic data is available to characterize dichlorothiophene derivatives?
A2: Researchers commonly utilize a combination of spectroscopic techniques to characterize dichlorothiophene derivatives, including Infrared (IR) spectroscopy, 1H NMR, 13C NMR (including 1D and 2D experiments such as COSY, HMBC, HSQC), mass spectrometry (MS) and high-resolution mass spectrometry (HRMS). [, , , , , , ]
Q3: Can dichlorothiophene be used as a starting material for polymerization reactions?
A3: Yes, dichlorothiophene derivatives can be polymerized. For example, this compound can be polymerized using nickel-catalyzed coupling polymerization to produce polythiophenes, valuable materials for their electrical conductivity and optical properties. [, , ]
Q4: What is the thermal stability of poly(3-phenyl-2,5-thiophene), a polymer derived from a dichlorothiophene derivative?
A4: Poly(3-phenyl-2,5-thiophene) exhibits good thermal stability with a 10% weight loss observed at 550°C in air and 570°C under nitrogen atmosphere. []
Q5: Can dichlorothiophene derivatives act as substrates in catalytic reactions?
A5: Yes, for instance, 3,4-dibromo-2,5-dichlorothiophene can undergo palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids to produce 3,4-biaryl-2,5-dichlorothiophene derivatives. []
Q6: Have computational methods been employed to study the properties of dichlorothiophene derivatives?
A6: Yes, density functional theory (DFT) calculations have been utilized to investigate structure-property relationships in 3,4-biaryl-2,5-dichlorothiophene derivatives, including their potential as non-linear optical (NLO) materials. []
Q7: How has computational chemistry been employed to explore dichlorothiophene derivatives as potential drug candidates?
A7: Molecular docking and molecular dynamics (MD) simulations have been used to evaluate the binding affinity and interactions of dichlorothiophene-containing sulfonamide derivatives with cruzain (Cz), a cysteine protease enzyme and a therapeutic target for Chagas disease. These studies provide insights into the potential of these compounds as Cz inhibitors. []
Q8: How does the substitution pattern on the thiophene ring affect biological activity?
A8: Studies on sulfonamide derivatives as aldose reductase (AR) inhibitors demonstrate the impact of substituents on the thiophene ring. For example, this compound-3-sulfonamide exhibits potent AR inhibitory activity, highlighting the influence of chlorine atoms on the molecule's potency. []
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